3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves the nitration of 4-chlorophenyl compounds followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced chemical reactors and purification systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups influence the reactivity of the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-Chloro-2-aminophenyl)-2,2-dimethylpropan-1-amine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 4-Chloro-2-nitrophenol
Uniqueness
3-(4-Chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of both chloro and nitro groups on the phenyl ring, along with the dimethylpropan-1-amine moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15ClN2O2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(4-chloro-2-nitrophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,7-13)6-8-3-4-9(12)5-10(8)14(15)16/h3-5H,6-7,13H2,1-2H3 |
InChI Key |
XEEJXISBBWCKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])CN |
Origin of Product |
United States |
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